molecular formula C15H14F3N5O B10895896 2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine

2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B10895896
M. Wt: 337.30 g/mol
InChI Key: KDNSMLTUSKXFLM-UHFFFAOYSA-N
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Description

2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine typically involves multiple steps. One common approach includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. The oxadiazole ring is then constructed, and the final step involves the coupling of the pyridine moiety.

Industrial Production Methods

Industrial production methods for this compound often utilize flow chemistry techniques to enhance reaction efficiency and scalability. These methods may involve the use of specialized reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl site.

Scientific Research Applications

2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Uniqueness

Compared to similar compounds, 2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3N5O

Molecular Weight

337.30 g/mol

IUPAC Name

2-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C15H14F3N5O/c1-9(8-23-10(2)7-12(22-23)15(16,17)18)13-20-21-14(24-13)11-5-3-4-6-19-11/h3-7,9H,8H2,1-2H3

InChI Key

KDNSMLTUSKXFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C(O2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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